2-Chlorotetradecane

Organic Synthesis Alkylation Kinetics Reactivity Modulation

2-Chlorotetradecane (CAS 34942-43-3) is a C14 secondary alkyl chloride with molecular formula C14H29Cl and molecular weight 232.83 g/mol. As a long-chain chlorinated alkane bearing a chlorine substituent at the C2 position, this compound serves as a versatile synthetic intermediate and alkylating agent.

Molecular Formula C14H29Cl
Molecular Weight 232.83 g/mol
CAS No. 34942-43-3
Cat. No. B15478794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorotetradecane
CAS34942-43-3
Molecular FormulaC14H29Cl
Molecular Weight232.83 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C)Cl
InChIInChI=1S/C14H29Cl/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14H,3-13H2,1-2H3
InChIKeyBDOUIUPFTBUPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorotetradecane CAS 34942-43-3: Secondary Chloroalkane for Regioselective Synthesis and Surfactant Intermediate Applications


2-Chlorotetradecane (CAS 34942-43-3) is a C14 secondary alkyl chloride with molecular formula C14H29Cl and molecular weight 232.83 g/mol . As a long-chain chlorinated alkane bearing a chlorine substituent at the C2 position, this compound serves as a versatile synthetic intermediate and alkylating agent . Its secondary alkyl chloride structure confers distinct reactivity profiles compared to primary alkyl chloride analogs, making it valuable for regioselective transformations in organic synthesis and surfactant manufacturing .

Why 2-Chlorotetradecane Cannot Be Interchanged with 1-Chlorotetradecane or Other Chloroalkanes in Critical Synthetic Workflows


The position of the chlorine substituent on the alkyl chain fundamentally governs the compound's reactivity, physical properties, and synthetic outcomes. Primary alkyl chlorides such as 1-chlorotetradecane (CAS 2425-54-9) undergo rapid SN2 nucleophilic substitution, whereas the secondary chloride center in 2-chlorotetradecane exhibits attenuated SN2 reactivity due to increased steric hindrance . This difference translates to altered reaction kinetics, distinct product distributions in alkylation reactions, and divergent physical properties including boiling point, density, and refractive index that directly impact separation and purification strategies . Generic substitution among chlorotetradecane positional isomers without accounting for these quantifiable differences can lead to failed syntheses, unexpected side-product profiles, and compromised reproducibility in both research and industrial settings .

2-Chlorotetradecane (CAS 34942-43-3): Quantitative Differentiation Evidence Versus Closest Analogs and In-Class Candidates


Reduced SN2 Reactivity Relative to Primary 1-Chlorotetradecane: Kinetic Implications for Nucleophilic Substitution Workflows

2-Chlorotetradecane, as a secondary alkyl chloride, exhibits measurably slower SN2 reaction kinetics compared to the primary alkyl chloride 1-chlorotetradecane (CAS 2425-54-9). This difference stems from increased steric hindrance at the C2 position, which impedes backside nucleophilic attack . The reduced reactivity enables greater control over alkylation selectivity and reduces competing elimination pathways, making 2-chlorotetradecane the preferred alkylating agent when reaction rate moderation is required .

Organic Synthesis Alkylation Kinetics Reactivity Modulation

Boiling Point Differential of ~2-3°C vs. 1-Chlorotetradecane: Implications for Distillation-Based Purification

2-Chlorotetradecane exhibits a boiling point of approximately 292.8°C at 760 mmHg , which is approximately 2-3°C lower than the boiling point of 1-chlorotetradecane (295°C at 760 mmHg) . This measurable difference, while modest, is sufficient to enable fractional distillation separation when both isomers are present in a mixture, provided appropriate column efficiency is employed . The lower boiling point of the secondary isomer is consistent with the reduced intermolecular dipole-dipole interactions arising from the internal chlorine position versus the terminal chlorine in the primary isomer.

Separation Science Process Chemistry Quality Control

Density and Refractive Index Differences Enable Rapid Identity Confirmation Versus Positional Isomers

2-Chlorotetradecane exhibits a calculated density of approximately 0.857-0.858 g/cm³ and a refractive index of approximately 1.4408-1.441 . These values differ measurably from 1-chlorotetradecane, which has a reported density of 0.86 g/cm³ and a refractive index range of 1.446-1.448 . The ~0.005-0.007 lower refractive index of the 2-chloro isomer is particularly diagnostic, as refractive index measurements are rapid, non-destructive, and require minimal sample volume.

Analytical Chemistry Quality Assurance Material Identification

Flash Point Elevation vs. Primary Isomer: Safety and Handling Considerations

The reported flash point of 2-chlorotetradecane is approximately 120.2°C , which is approximately 10°C lower (i.e., higher safety margin) than the flash point of 1-chlorotetradecane, which is reported as 130°C . Note: A lower flash point indicates higher flammability risk; however, the direction and magnitude of this difference inform appropriate handling protocols and storage classification . The ~10°C differential is operationally meaningful for determining storage temperature limits and ventilation requirements.

Process Safety Chemical Handling Regulatory Compliance

Distinct Regiochemical Outcome in Alkylation Products: Structural Consequence of Chlorine Position

The secondary alkyl chloride structure of 2-chlorotetradecane, upon nucleophilic substitution, installs a branched alkyl chain (2-tetradecyl group) rather than the linear n-tetradecyl group installed by 1-chlorotetradecane . This regiochemical distinction produces derivatives with a methyl branch at the C1 position of the alkyl chain, which alters molecular packing, hydrophobicity, and biological interactions compared to derivatives prepared from the primary isomer . In surfactant synthesis, quaternary ammonium compounds derived from 2-chlorotetradecane yield different critical micelle concentrations (CMC) and aggregation behavior compared to their linear-chain counterparts [1].

Synthetic Methodology Product Profiling Structure-Activity Relationship

Melting Point Differential: Altered Low-Temperature Handling Characteristics

2-Chlorotetradecane has an estimated melting point of approximately 4.9°C , which is approximately 8°C higher than the melting point of 1-chlorotetradecane (-3°C) . This difference means that 2-chlorotetradecane will solidify at refrigerated temperatures (e.g., 4°C cold room storage), whereas the primary isomer remains liquid under the same conditions . The phase behavior difference directly impacts cold-temperature storage, transfer operations, and crystallization-based purification strategies.

Material Handling Storage Stability Process Engineering

2-Chlorotetradecane (CAS 34942-43-3): Optimal Research and Industrial Application Scenarios Based on Evidence


Synthesis of Branched Quaternary Ammonium Surfactants Requiring Controlled Micellar Properties

2-Chlorotetradecane serves as the alkylating agent of choice for preparing 2-tetradecyl-substituted quaternary ammonium salts, which exhibit distinct critical micelle concentrations (CMC) and aggregation numbers compared to their linear n-tetradecyl counterparts. The branched architecture, resulting from nucleophilic displacement at the C2 position , reduces surfactant packing efficiency and alters hydrophobic volume, parameters that directly influence emulsification performance and foaming behavior. This scenario applies to researchers formulating specialty surfactants where linear-chain analogs fail to provide optimal performance characteristics [1].

Reaction Optimization Studies Where Reduced SN2 Kinetics Prevent Premature Alkylation

In synthetic sequences where a chloroalkane must coexist with a nucleophile under pre-reaction conditions (e.g., during mixing, heating, or extended holding periods), the attenuated SN2 reactivity of 2-chlorotetradecane relative to primary chloroalkanes provides a practical kinetic window for process control . The approximately 20- to 40-fold slower SN2 rate [1] reduces unwanted background alkylation, enabling cleaner reaction profiles and higher yields of the intended product when the reaction is deliberately initiated.

Analytical Method Development and Reference Standard Qualification

The well-defined and distinguishable physical properties of 2-chlorotetradecane—specifically its boiling point (292.8°C), refractive index (1.441), and density (0.857 g/cm³) —make it suitable as a retention time marker or calibration standard in gas chromatography (GC) methods for long-chain chlorinated hydrocarbon analysis. Its distinct chromatographic behavior relative to the primary isomer 1-chlorotetradecane (boiling point 295°C) enables unambiguous peak assignment in complex mixtures [1].

Structure-Activity Relationship (SAR) Studies on Alkyl Chain Branching Effects

For researchers investigating how subtle alkyl chain branching influences biological activity, membrane partitioning, or receptor binding, 2-chlorotetradecane provides a direct synthetic entry to 2-tetradecyl-substituted derivatives. The branched architecture, featuring a methyl group at the C1 position of the alkyl chain attachment point , contrasts with the linear n-tetradecyl group derived from 1-chlorotetradecane. This pair of isomers enables controlled SAR comparisons that isolate the effect of terminal branching from chain-length effects [1].

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